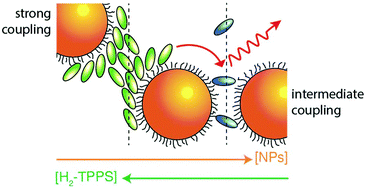Selective switching of multiple plexcitons in colloidal materials: directing the energy flow at the nanoscale†
Nanoscale Pub Date: 2021-03-12 DOI: 10.1039/D1NR00775K
Abstract
Coupling of molecular emitters to plasmon resonances in metal nanostructures has long been investigated to control the light–matter interaction at the nanoscale. The emergence of different coupling behaviors can be governed by the various combinations of emitters and plasmonic substrates, as well as the spatial arrangement of the individual components. Here colloidal assembly methods are exploited to prepare a responsive nanosystem where two sets of plexcitonic resonances in different coupling regimes can be selectively switched on and off, acting on external conditions such as concentration and presence of anions. The two sets of plexciton resonances are built exploiting the strong coupling between cationic gold nanoparticles and the same molecular moiety, an anionic porphyrin, in different aggregation states. When both plexciton resonances are simultaneously activated in the system, evidence for a plexciton relaxation cascade has been found in photoluminescence experiments. These findings have fundamental implications for achieving control over energy flow at the nanoscale.


Recommended Literature
- [1] Effect of grain size on electrochemical performance and kinetics of Co3O4 electrode materials†
- [2] An evaluation of coating materials used on piezoelectric crystals for the determination of dimethylsulfide (DMS) and its oxidation products in liquefied petroleum gas (LPG)
- [3] Synthesis and optical–electrochemical gas sensing applications of Ni-doped LiFePO4 nano-particles†
- [4] Metallopolymer precursors to L10-CoPt nanoparticles: synthesis, characterization, nanopatterning and potential application†
- [5] Spectroscopic exploration of drug–protein interaction: a study highlighting the dependence of the magnetic field effect on inter-radical separation distance formed during photoinduced electron transfer
- [6] Solvent screening for a hard-to-dissolve molecular crystal
- [7] A solvent-free synthesis of α,α′-bis(substituted benzylidene) cycloalkanones catalyzed by lanthanide amides [(Me3Si)2N]3Ln(μ-Cl)Li(THF)3 under microwave irradiation†
- [8] Response of CPO-27-Ni towards CO, N2 and C2H4
- [9] One-pot synthesis of corolla-shaped gold nanostructures with (110) planes†
- [10] Visible light-induced nuclease activity of a ternary mono-phenanthroline copper(ii) complex containing l-methionine as a photosensitizer

Journal Name:Nanoscale
Research Products
-
CAS no.: 16200-52-5









